TJ-M2010-5

説明

TJ-M2010-5は、ミエロイ ド分化一次応答88(MyD88)を標的とする低分子阻害剤です。 Toll/インターロイキン-1受容体(TIR)ドメインのMyD88に選択的に結合し、そのホモダイマー化を阻害し、その結果、Toll様受容体(TLR)/MyD88シグナル伝達経路を阻害します 。 この化合物は、心筋虚血/再灌流損傷および大腸炎関連大腸癌に関連する研究で可能性を示しています .

準備方法

合成経路と反応条件: TJ-M2010-5の合成には、コア構造の調製から始まり、官能基の修飾が続く、複数のステップが含まれます。正確な合成経路と反応条件は、機密情報であり、詳細については公開されていません。 通常、求核置換、縮合反応などの有機合成技術と、再結晶などの精製工程が含まれます .

工業生産方法: this compoundの工業生産には、おそらくラボスケールの合成プロセスをスケールアップし、一貫性と純度を確保することが含まれるでしょう。 これには、反応条件の最適化、高純度試薬の使用、クロマトグラフィーや結晶化などの大規模精製技術の採用が含まれます .

反応の種類:

酸化: this compoundは、特に硫黄含有部分で酸化反応を起こす可能性があります。

還元: 還元反応は、化合物中に存在するニトロ基を変更できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物: これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はニトロ基からアミンを生成する可能性があります .

4. 科学研究への応用

This compoundは、科学研究において幅広い応用範囲を持っています。

化学: MyD88シグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: 免疫応答と炎症におけるMyD88の役割を調査します。

医学: 心筋虚血/再灌流損傷や大腸炎関連大腸癌などの疾患における潜在的な治療的応用を探ります。

科学的研究の応用

TJ-M2010-5 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the MyD88 signaling pathway.

Biology: Investigates the role of MyD88 in immune responses and inflammation.

Medicine: Explores potential therapeutic applications in conditions like myocardial ischemia/reperfusion injury and colitis-associated colorectal cancer.

Industry: Potential use in developing new therapeutic agents targeting MyD88-related pathways

作用機序

TJ-M2010-5は、MyD88のTIRドメインに結合し、そのホモダイマー化を阻害することによって作用します。この阻害は、下流の炎症反応の活性化に不可欠なTLR/MyD88シグナル伝達経路を阻害します。 この経路を阻害することにより、this compoundは、炎症と免疫応答に関与する炎症性サイトカインやその他のメディエーターの産生を減少させます .

類似の化合物:

- MyD88-IN-1

- TLR1 Schaftoside

- CL075

- EM 163

比較: this compoundは、MyD88のTIRドメインに対する高い選択性という点でユニークであり、そのため、MyD88シグナル伝達経路の強力な阻害剤となっています。 他の類似の化合物と比較して、this compoundは、前臨床モデルで炎症を軽減し、疾患の進行を予防する上で優れた有効性を示しています .

類似化合物との比較

- MyD88-IN-1

- TLR1 Schaftoside

- CL075

- EM 163

Comparison: TJ-M2010-5 is unique in its high selectivity for the TIR domain of MyD88, which makes it a potent inhibitor of the MyD88 signaling pathway. Compared to other similar compounds, this compound has shown superior efficacy in reducing inflammation and preventing disease progression in preclinical models .

生物活性

TJ-M2010-5 is a novel compound that has garnered attention for its potential therapeutic benefits, particularly in the context of inflammation and cancer. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and implications for clinical applications.

This compound functions primarily as an inhibitor of MyD88 homodimerization, a critical component in the Toll-like receptor (TLR) signaling pathway. By inhibiting this pathway, this compound effectively modulates inflammatory responses and has shown promise in various preclinical studies.

- Inhibition of MyD88 Signaling : In vitro studies demonstrated that this compound inhibited MyD88 homodimerization in HEK293 cells and suppressed MyD88 signaling in RAW 264.7 cells stimulated with lipopolysaccharides (LPS) . This inhibition led to a significant reduction in the activation of downstream signaling pathways, including ERK and p38 MAPK.

- Cytokine Production : Treatment with this compound resulted in decreased production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A in mouse models . This suggests a broad anti-inflammatory effect that could be beneficial in conditions characterized by excessive inflammation.

Colorectal Cancer

In a 10-week model of colitis-associated cancer (CAC), this compound was administered to mice subjected to azoxymethane (AOM) and dextran sulfate sodium (DSS) treatment. The results were significant:

- Tumor Incidence : Mice treated with this compound exhibited a 0% incidence of tumors compared to 53% mortality in the control group .

- Tumor Size Reduction : Quantitative analysis revealed that the number of tumors across various size categories was significantly lower in the this compound group (e.g., small tumors <2mm: 0.2 ± 0.4 vs. 8.1 ± 3.0 at week 7) .

- Histological Improvements : Histological examinations showed no signs of adenocarcinoma in treated mice, contrasting sharply with control subjects who displayed typical tumor characteristics .

Acute Cerebral Ischemia-Reperfusion Injury

This compound also demonstrated protective effects against acute cerebral ischemia-reperfusion injury (CIRI):

- Neuroinflammatory Response : In models of CIRI, this compound reduced neuroinflammatory responses by inhibiting the activation of microglia and astrocytes .

- Cell Viability : Studies indicated improved cell viability and reduced apoptosis in neuronal cells treated with this compound following ischemic events .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound across different studies.

| Study Focus | Model Type | Key Findings |

|---|---|---|

| Colorectal Cancer | AOM/DSS-induced CAC | 0% tumor incidence; significant reduction in tumor size |

| Neuroinflammation | CIRI model | Reduced neuroinflammatory markers; improved neuronal survival |

| Liver Injury | IRI model | Attenuated liver damage; decreased collagen accumulation |

Case Study 1: Colorectal Cancer Prevention

In a study involving a CAC mouse model, administration of this compound resulted in complete prevention of tumor formation over a ten-week period. The treatment not only inhibited tumor growth but also altered the immune cell infiltrate profile within the colon, leading to a more favorable inflammatory environment .

Case Study 2: Neuroprotection

In a separate investigation on CIRI, mice treated with this compound showed significantly reduced levels of inflammatory cytokines compared to controls. This study highlighted the compound's potential as a neuroprotective agent during acute ischemic events .

特性

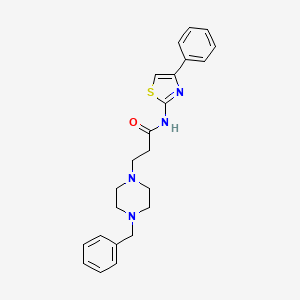

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4OS/c28-22(25-23-24-21(18-29-23)20-9-5-2-6-10-20)11-12-26-13-15-27(16-14-26)17-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIQJBUDKQVBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。